molecular formula C12H10N2 B11909277 8-Methyl-1H-naphtho[1,2-d]imidazole

8-Methyl-1H-naphtho[1,2-d]imidazole

Cat. No.: B11909277
M. Wt: 182.22 g/mol
InChI Key: JTSMIMFODHIWMR-UHFFFAOYSA-N
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Description

8-Methyl-1H-naphtho[1,2-d]imidazole is a heterocyclic compound that belongs to the class of naphthoimidazoles. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a naphthalene ring fused to an imidazole ring, with a methyl group attached to the eighth position of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1H-naphtho[1,2-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-1H-naphtho[1,2-d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted naphthoimidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Methyl-1H-naphtho[1,2-d]imidazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival . By inhibiting this pathway, the compound can induce apoptosis in cancer cells, thereby exerting its cytotoxic effects.

Comparison with Similar Compounds

  • 2-Methyl-1H-naphtho[1,2-d]imidazole
  • 1-Methyl-1H-naphtho[1,2-d]imidazole
  • 8-Methyl-1H-naphtho[2,3-d]imidazole

Uniqueness: 8-Methyl-1H-naphtho[1,2-d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the eighth position of the naphthalene ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

8-methyl-3H-benzo[e]benzimidazole

InChI

InChI=1S/C12H10N2/c1-8-2-3-9-4-5-11-12(10(9)6-8)14-7-13-11/h2-7H,1H3,(H,13,14)

InChI Key

JTSMIMFODHIWMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=C2N=CN3

Origin of Product

United States

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